molecular formula C11H21NO5 B12977630 (2R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

(2R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid

Cat. No.: B12977630
M. Wt: 247.29 g/mol
InChI Key: ISRKGGQOVLQWDW-GVHYBUMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

(2R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. In peptide synthesis, it serves as a building block for the construction of peptides and proteins. Its stability makes it a valuable intermediate in the synthesis of complex molecules. Additionally, it is used in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (2R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4-methylpentanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

Comparison with Similar Compounds

  • (2R)-2-Amino-3-hydroxy-4-methylpentanoic acid
  • (2R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Comparison: Compared to (2R)-2-Amino-3-hydroxy-4-methylpentanoic acid, the Boc-protected version offers greater stability and ease of handling in synthetic processes. The presence of the Boc group also allows for selective deprotection, making it a versatile intermediate in organic synthesis. The compound (2R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is similar but differs in the length of the carbon chain, which can affect its reactivity and applications.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

(2R)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8?/m1/s1

InChI Key

ISRKGGQOVLQWDW-GVHYBUMESA-N

Isomeric SMILES

CC(C)C([C@H](C(=O)O)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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